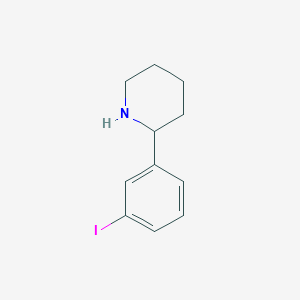

2-(3-Iodophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14IN |

|---|---|

Molecular Weight |

287.14 g/mol |

IUPAC Name |

2-(3-iodophenyl)piperidine |

InChI |

InChI=1S/C11H14IN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 |

InChI Key |

PYJGNOJFRGJSEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC=C2)I |

Origin of Product |

United States |

The Significance of Piperidine Scaffolds in Modern Drug Discovery and Chemical Biology

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs found in pharmaceuticals and biologically active natural products. nih.gov Its ubiquity stems from a combination of favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design. The saturated, non-planar nature of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets such as receptors and enzymes. nih.gov

The introduction of a piperidine moiety into a molecule can significantly influence its pharmacological profile. nih.gov It can modulate properties such as lipophilicity, aqueous solubility, and basicity (pKa), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the nitrogen atom of the piperidine ring can act as a key hydrogen bond acceptor or be protonated at physiological pH, enabling ionic interactions with target proteins. This has led to the successful incorporation of piperidine scaffolds in a wide array of therapeutic agents, including antipsychotics, analgesics, and antihistamines. nih.gov

The Strategic Role of Halogenated Phenyl Moieties in Bioactive Compounds

The attachment of a phenyl group to the piperidine (B6355638) ring introduces a rigid aromatic system that can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological targets. The strategic placement of a halogen atom, in this case, iodine, on this phenyl ring further enhances the molecular complexity and potential for specific biological activity.

Crucially, the presence of an iodine atom provides a site for radioiodination, allowing for the synthesis of radiolabeled ligands for use in non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). ontosight.aiiaea.org These imaging modalities are invaluable tools in neuroscience for visualizing and quantifying the distribution and density of specific receptors and transporters in the living brain. iaea.org

Overview of Current Research Trajectories Involving 2 3 Iodophenyl Piperidine

Established Synthetic Pathways to the Core Structure

The synthesis of the racemic this compound core structure can be achieved through several reliable chemical strategies. These methods focus on either introducing the iodo-aryl moiety onto a piperidine precursor or constructing the piperidine ring from an acyclic starting material that already bears the desired substituted phenyl group.

Electrophilic Iodination Approaches on Piperidine-Phenyl Precursors

A direct and classical approach to this compound involves the electrophilic aromatic substitution on a 2-phenylpiperidine (B1215205) precursor. This method leverages the existing piperidine-phenyl framework and introduces the iodine atom onto the aromatic ring. The regioselectivity of the iodination is governed by the directing effects of the piperidine substituent and the reaction conditions.

Detailed research findings indicate that the iodination of arenes can be challenging due to the low reactivity of molecular iodine (I₂). d-nb.info To overcome this, more potent electrophilic iodinating systems are employed. These often consist of molecular iodine in the presence of an oxidizing agent or a Lewis acid. Common reagents include N-iodosuccinimide (NIS) combined with an acid catalyst, or a mixture of I₂ and a silver salt like silver mesylate (AgOMs) or silver sulfate (B86663) (Ag₂SO₄). d-nb.infonih.gov For electron-deficient or deactivated rings, harsher conditions might be necessary. d-nb.infosemanticscholar.org

When applied to 2-phenylpiperidine, the piperidine ring acts as an ortho-, para-directing group. However, due to steric hindrance from the piperidine ring at the ortho position, substitution is often favored at the para- and meta-positions. The synthesis of the specific 3-iodo (meta) isomer requires careful control of reagents and conditions to achieve the desired regioselectivity, often resulting in a mixture of isomers that necessitates chromatographic separation. A patent for a related compound, for instance, describes the iodination of an ethylphenyl-containing precursor using N-iodosuccinimide and concentrated sulfuric acid in acetic acid. google.com

Table 1: Reagents for Electrophilic Iodination

| Reagent System | Description |

|---|---|

| N-Iodosuccinimide (NIS) | A common and convenient source of electrophilic iodine, often used with a protic or Lewis acid catalyst. |

| I₂ / Oxidizing Agent | Systems like I₂/NaIO₄ or I₂/(NH₄)₂S₂O₈ generate a more reactive iodine species in situ. mdpi.com |

| I₂ / Silver Salt | Combinations such as I₂/AgOMs create highly electrophilic intermediates, like sulfonyl-based hypoiodites, capable of iodinating even deactivated rings. d-nb.info |

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Piperidine Linkages

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the crucial aryl-piperidine (C-C) bond. organic-chemistry.org These methods typically involve the reaction of an organometallic piperidine species with an aryl halide or an aryl organometallic reagent with a piperidine electrophile.

One prominent approach is the Suzuki-Miyaura coupling, which could involve reacting a piperidine-2-boronic acid derivative with 1,3-diiodobenzene (B1666199) or 1-bromo-3-iodobenzene. Conversely, 3-iodophenylboronic acid can be coupled with a piperidine derivative containing a suitable leaving group (e.g., a halide or triflate) at the 2-position. organic-chemistry.orgacs.org A notable advancement in this area is the palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids, which provides highly functionalized 2-arylpiperidines. organic-chemistry.orgacs.orgacs.orgresearchgate.net This method is advantageous as it builds upon precursors often derived from renewable biomass. organic-chemistry.org Another strategy involves the palladium-catalyzed arylation of endocyclic 1-azaallyl anions, which are generated in situ from 2-aryl-1-piperideines, with aryl halides. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Approaches

| Reaction Type | Coupling Partners | Catalyst/Ligand Example |

|---|---|---|

| Suzuki-Miyaura | Piperidine-boronic acid derivative + 3-Iodo-aryl halide | Pd(OAc)₂ / SPhos |

| Suzuki-Miyaura | 3-Iodophenylboronic acid + 2-Halopiperidine derivative | Pd₂(dba)₃ / XPhos |

| Arylation of Aza-Achmatowicz Products | Aza-Achmatowicz product + 3-Iodophenylboronic acid | Pd₂(dba)₃ (non-phosphine ligand) organic-chemistry.orgacs.org |

| Arylation of 1-Azaallyl Anions | 2-Aryl-1-piperideine + 3-Iodo-aryl halide | Pd₂(dba)₃ / XPhos nih.gov |

Reductive Functionalization Strategies for Piperidine Ring Construction

Instead of functionalizing a pre-formed ring, the piperidine heterocycle can be constructed from a suitably substituted acyclic precursor through reductive cyclization. mdpi.com This approach ensures the correct placement of the 3-iodophenyl group from the outset.

Key strategies include the intramolecular reductive amination of δ-amino ketones. In this synthesis, a linear amino ketone containing the 3-iodophenyl moiety at the desired position undergoes cyclization and subsequent reduction of the resulting imine to form the piperidine ring. Another method is the stereoselective reductive hydroamination, where an alkyne-containing amine cyclizes in a 6-endo-dig fashion, followed by reduction to yield the piperidine. mdpi.com Furthermore, the hydrogenation of a substituted pyridine, such as 2-(3-iodophenyl)pyridine, provides a direct route to the saturated piperidine ring, although this can sometimes be challenging due to catalyst poisoning by the iodine atom. A one-pot method involving an organocatalytic Mannich reaction followed by reductive cyclization has also been reported for synthesizing functionalized piperidines. rsc.org

Enantioselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers (enantiomers) of this compound is of significant interest and requires more sophisticated asymmetric strategies. These methods aim to control the three-dimensional arrangement of atoms at the chiral center (C2 of the piperidine ring).

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantioenriched compounds. nih.gov Chiral catalysts, typically transition metal complexes with chiral ligands or metal-free organocatalysts, are used to create the stereocenter with high fidelity.

For the synthesis of chiral 2-arylpiperidines, several catalytic methods are applicable. Asymmetric hydrogenation of a 2-(3-iodophenyl)pyridinium salt using a chiral iridium or rhodium catalyst can deliver the target compound with high enantioselectivity. researchgate.net Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction, which can couple arylboronic acids to dihydropyridines enantioselectively. snnu.edu.cn Direct C-H functionalization of N-protected piperidines, guided by a chiral rhodium catalyst, can introduce an aryl group at the C2 position with excellent diastereoselectivity and enantioselectivity. nih.govd-nb.info Furthermore, enantioselective [4+2] annulations, often catalyzed by chiral phosphines or other organocatalysts, can construct the piperidine ring from imines and allenes, establishing the stereocenter during the C-C bond-forming cyclization step. researchgate.net

Chiral Building Block Approaches for Piperidine Ring Formation

The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. researchgate.netwikipedia.org The inherent chirality of the starting material is transferred through a sequence of reactions to the final product.

To synthesize an enantiomer of this compound, one could start with an enantiopure amino acid like L-lysine or an appropriate chiral amino alcohol. The starting material would be chemically modified to elaborate an acyclic precursor that contains the required carbon skeleton and the pre-existing stereocenter. The 3-iodophenyl group can be introduced at an appropriate stage before the final cyclization step, which forms the piperidine ring while preserving the stereochemical integrity of the chiral center. researchgate.net

Another important strategy is the use of chiral auxiliaries. For example, sulfinyl imines derived from enantiopure tert-butanesulfinamide are versatile intermediates that can react with organometallic reagents to create chiral amines with high stereocontrol. researchgate.net This can be applied to generate a chiral acyclic amine that is then cyclized to form the piperidine. Additionally, kinetic resolution offers a pathway to separate enantiomers from a racemic mixture. This has been achieved for N-Boc-2-arylpiperidines through asymmetric deprotonation using a chiral base, such as n-BuLi complexed with (-)-sparteine (B7772259) or a (+)-sparteine surrogate, allowing for the recovery of one enantiomer in high enantiomeric excess. rsc.orgwhiterose.ac.uk

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-Phenylpiperidine |

| N-iodosuccinimide |

| 2-(4-Ethylphenyl)-2-methylpropanoic acid |

| 1,3-diiodobenzene |

| 1-bromo-3-iodobenzene |

| 3-iodophenylboronic acid |

| 2-(3-iodophenyl)pyridine |

| (-)-sparteine |

Diastereoselective Control in Functional Group Transformations

The stereochemical outcome of functional group transformations on the piperidine ring of 2-arylpiperidines, such as this compound, is of paramount importance for the synthesis of biologically active molecules with specific three-dimensional arrangements. Diastereoselective control can be achieved through various strategies, including substrate-controlled and reagent-controlled methods.

One notable approach involves the photoredox-catalyzed α-amino C-H arylation of highly substituted piperidine derivatives. nih.gov This method allows for the introduction of an aryl group at the C2 position with high diastereoselectivity. nih.gov Research has shown that while the initial C-H arylation can be rapid and unselective, a subsequent epimerization process often leads to a thermodynamic equilibrium, favoring the more stable diastereomer. nih.gov Density functional theory (DFT) calculations have been employed to predict and rationalize the observed diastereomeric ratios, which correspond to the relative thermodynamic stabilities of the isomers. nih.gov

Another strategy for achieving diastereoselective functionalization is through the ring-opening of related heterocyclic precursors. For instance, the von Braun reaction, which involves the cleavage of tertiary amines with cyanogen (B1215507) bromide, can proceed with both regio- and stereocontrol. scispace.comnih.gov In the case of 2-phenylpiperidines, the reaction leads to a regio- and stereospecific ring opening at the C2-position, driven by the activating effect of the C2-phenyl group. scispace.comnih.gov This process occurs with inversion of configuration, indicative of an SN2 mechanism, allowing for the stereoselective introduction of new functional groups. nih.gov

Furthermore, the reduction of substituted piperidinones can be highly diastereoselective. For example, the reduction of N-Boc-2-aryl-5-oxopiperidines with various reducing agents can lead to the corresponding 5-hydroxypiperidines with a high degree of cis or trans selectivity, depending on the chosen reagent and reaction conditions. This allows for the controlled installation of a hydroxyl group with a specific stereochemical relationship to the C2-aryl substituent.

The table below summarizes examples of diastereoselective transformations applicable to 2-arylpiperidine scaffolds.

| Transformation | Reagents/Conditions | Key Feature | Diastereomeric Ratio (d.r.) |

| α-C-H Arylation | Photoredox catalysis, Ir(ppy)₃, cyano(hetero)arene | Thermodynamic control via epimerization | High d.r. achieved nih.gov |

| von Braun Ring Opening | Cyanogen bromide (CNBr) | SN2 mechanism with inversion of configuration | Single diastereomer observed scispace.comnih.gov |

| Ketone Reduction | Various reducing agents (e.g., L-Selectride®, NaBH₄) | Substrate and reagent control | High cis or trans selectivity |

| Directed Metalation | n-BuLi/(-)-sparteine | Kinetic resolution by asymmetric deprotonation | er up to 97:3 rsc.org |

Regioselective Functionalization and Diversification Strategies

The this compound scaffold offers two primary sites for regioselective functionalization: the piperidine nitrogen atom and the iodophenyl moiety. This allows for extensive diversification to generate libraries of compounds for structure-activity relationship (SAR) studies.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a versatile handle for a wide range of chemical modifications, including N-alkylation, N-acylation, and N-arylation.

N-Alkylation and N-Acylation: N-alkylation can be readily achieved by reacting the piperidine with various alkyl halides in the presence of a base. acs.org For more complex modifications, reductive amination provides an alternative route. N-acylation is also a common transformation, often employed to introduce amide functionalities, which can be important for biological activity. nih.govnih.gov For instance, reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-acylpiperidines. nih.govnii.ac.jp

N-Arylation: The introduction of an aryl group at the piperidine nitrogen is a key transformation in medicinal chemistry. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose. tandfonline.commaynoothuniversity.ieorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the piperidine nitrogen and a variety of aryl halides or triflates. tandfonline.comorganic-chemistry.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. maynoothuniversity.ie

The following table provides examples of N-functionalization reactions.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | N-Alkylpiperidine acs.org |

| N-Acylation | Phenylacetyl chloride | N-Acylpiperidine nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd(dba)₂, BINAP, NaOt-Bu | N-Arylpiperidine maynoothuniversity.ie |

| Urea (B33335) Formation | Ethyl isocyanate | N-Piperidinyl urea nih.gov |

Substitutions on the Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is a prime site for diversification through various palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes them excellent substrates for these transformations. wikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting the aryl iodide with an organoboron reagent, such as a boronic acid or ester. mdpi.comfishersci.eslibretexts.org This reaction is tolerant of a wide range of functional groups and is extensively used in pharmaceutical development to introduce new aryl or vinyl substituents. mdpi.com

Heck Reaction: The Heck reaction allows for the arylation of alkenes, providing a route to introduce substituted vinyl groups onto the phenyl ring. worldwidejournals.commdpi.com The reaction typically involves a palladium catalyst and a base. worldwidejournals.com Intramolecular versions of the Heck reaction are also valuable for the construction of fused ring systems. clockss.org

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylalkynes. wikipedia.orgasianpubs.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org

Buchwald-Hartwig Amination: In addition to N-arylation of the piperidine, the Buchwald-Hartwig amination can be employed to form a new C-N bond at the iodophenyl moiety, allowing for the introduction of a wide range of primary or secondary amines. acs.orgacs.org

The table below summarizes key cross-coupling reactions for modifying the iodophenyl group.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative nih.gov |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | Arylalkene derivative worldwidejournals.com |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Arylalkyne derivative wikipedia.org |

| Buchwald-Hartwig Amination | Amine | Pd(dba)₂, Ligand, Base | Arylamine derivative maynoothuniversity.ie |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

The ¹H and ¹³C NMR spectra provide the foundational data for the structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the 3-iodophenyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm). Due to the substitution pattern, four distinct signals would be expected: a singlet or narrow triplet for the proton at the C2' position (between the iodine and piperidine substituents), and three other signals corresponding to the protons at C4', C5', and C6', exhibiting characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons. The proton on the carbon bearing the phenyl group (C2-H) would likely be a multiplet in the δ 3.5-4.5 ppm range. The protons of the piperidine ring would appear more upfield, generally between δ 1.5 and 3.5 ppm, often as complex, overlapping multiplets due to their diastereotopic nature and axial/equatorial environments. The N-H proton of the piperidine ring would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The six aromatic carbons would resonate in the δ 120-150 ppm region. The carbon atom bonded to the iodine (C3') would be found at a characteristic upfield chemical shift (around δ 95 ppm) due to the heavy atom effect. The other aromatic carbons would be assigned based on their substitution and electronic environment. The piperidine ring carbons would appear in the upfield region (δ 20-60 ppm), with the C2 carbon, attached to the aromatic ring, being the most downfield of the aliphatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

| C2'-H | 7.7 - 7.9 | 130 - 132 | s or t |

| C4'-H | 7.5 - 7.7 | 135 - 137 | d |

| C5'-H | 7.0 - 7.2 | 129 - 131 | t |

| C6'-H | 7.3 - 7.5 | 126 - 128 | d |

| C1' (ipso) | - | 145 - 148 | - |

| C3' (ipso-I) | - | 94 - 96 | - |

| C2-H | 3.5 - 4.5 | 58 - 62 | m |

| C3-H₂ | 1.6 - 2.0 | 30 - 35 | m |

| C4-H₂ | 1.5 - 1.9 | 24 - 27 | m |

| C5-H₂ | 1.6 - 2.0 | 25 - 28 | m |

| C6-H₂ | 2.8 - 3.4 | 45 - 48 | m |

| N-H | Variable (broad) | - | br s |

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to understand the molecule's connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. Cross-peaks would confirm the connectivity between adjacent protons, for instance, linking the C2-H proton to the C3 and C6 protons of the piperidine ring, and tracing the connections between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton-carbon pairs (¹JCH). It would be used to definitively assign the carbon signal for each protonated carbon by correlating the assigned proton shifts from the ¹H NMR to their corresponding carbon resonances. For example, the signal for the C2-H proton would show a cross-peak to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). It is crucial for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. For example, correlations from the C2-H proton to the aromatic carbons C1' and C2' would confirm the connection point between the piperidine and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and preferred conformations. For this compound, NOESY could help determine the relative orientation of the phenyl ring with respect to the piperidine ring.

Dynamic NMR Studies of Piperidine Ring Inversion and Phenyl Rotation

The piperidine ring is not static; it undergoes a rapid "chair-chair" ring inversion at room temperature. The phenyl group can also rotate around the C-C single bond. Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insight into the energy barriers of these conformational changes.

At low temperatures, the ring inversion process would slow down on the NMR timescale, potentially leading to the observation of separate signals for axial and equatorial protons, which are averaged at room temperature. By analyzing the changes in the line shape of the spectra as the temperature is increased, the rate of inversion and the corresponding activation energy (ΔG‡) can be calculated. Similarly, variable temperature NMR could be used to study the rotational barrier of the phenyl group, although this is typically a lower energy process.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

IR spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show the following key absorption bands:

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch (Aromatic): Peaks typically appearing just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).

C-H Stretch (Aliphatic): Stronger peaks appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the piperidine ring.

C=C Stretch (Aromatic): Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-I Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹, which is characteristic of the carbon-iodine bond.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Moderate |

| Aromatic Ring | C-H Stretch | 3010 - 3100 | Medium-Weak |

| Piperidine Ring | C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Variable |

| Iodophenyl | C-I Stretch | 500 - 600 | Weak-Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a critical tool for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places).

For this compound (C₁₁H₁₄IN), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS measurement matching this theoretical value to within a very small error margin (e.g., < 5 ppm) would provide unambiguous confirmation of the elemental composition. The presence of the iodine atom (¹²⁷I) would also impart a distinctive isotopic signature that aids in structural confirmation.

Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction Studies of 2-(3-Iodophenyl)piperidine and Related Analogues

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystal. nih.gov This method has been applied to numerous piperidine (B6355638) derivatives to resolve their molecular structures and understand their polymorphic forms. nih.govresearchgate.net While a publicly available crystal structure for this compound is not specified, analysis of related phenylpiperidine compounds allows for a detailed understanding of the structural characteristics that can be anticipated for this molecule. wikipedia.orgnih.gov

For instance, crystallographic studies on substituted piperidines reveal that they commonly crystallize in monoclinic or orthorhombic space groups. researchgate.netnih.govmdpi.com The process involves growing a suitable single crystal, which is then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsion angles are determined. mdpi.com

The crystallographic data for a representative N-substituted phenylpiperidine derivative are often presented in a standardized format, as shown in the hypothetical data table below for this compound, based on common findings for similar structures. nih.govcardiff.ac.uk

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄IN |

| Formula Weight | 287.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.315 |

| b (Å) | 10.969 |

| c (Å) | 14.796 |

| α (°) | 90 |

| β (°) | 98.61 |

| γ (°) | 90 |

| Volume (ų) | 1495.0 |

| Z (molecules/unit cell) | 4 |

Note: This data is representative and based on crystallographic reports of analogous small organic molecules. mdpi.comcardiff.ac.uk

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is directed by a variety of intermolecular forces. In the case of this compound, halogen bonding, hydrogen bonding, and π-stacking are expected to be the dominant interactions influencing the supramolecular architecture. researchgate.netnih.gov

Halogen Bonding: The iodine atom on the phenyl ring is a key feature, making it a potent halogen bond donor. nih.gov Halogen bonding is a non-covalent interaction where an electron-deficient region on a halogen atom, known as a σ-hole, interacts with a Lewis base. nih.govresearchgate.net In the crystal lattice of this compound, the iodine atom can form halogen bonds with electron-rich atoms such as the nitrogen of a neighboring piperidine ring (I···N). tuni.fi The strength of this interaction is influenced by the electron-withdrawing nature of the substituents on the aromatic ring. preprints.org Such interactions are crucial in crystal engineering for designing specific solid-state structures. nih.gov

π-Stacking: The iodophenyl groups of adjacent molecules can engage in π-π stacking interactions. mdpi.com These interactions typically occur in a parallel-displaced or T-shaped geometry rather than a face-to-face arrangement to minimize Pauli repulsion. chemrxiv.orgillinois.edu Substituents on the aromatic ring can modulate the strength and geometry of these interactions by altering the ring's quadrupole moment. rsc.org These stacking forces contribute to the formation of columnar structures or layered motifs within the crystal. mostwiedzy.plmdpi.com

The interplay of these interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal. nih.govresearchgate.net

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Halogen Bond | C-I (σ-hole) | N (piperidine) | ~2.8 - 3.5 |

| Hydrogen Bond | N-H (piperidine) | N (piperidine) | ~2.0 - 2.5 (H···N) |

Conformational Analysis of the Piperidine Ring and Aryl Moiety in the Crystalline State

The conformation of the this compound molecule in the solid state is determined by minimizing intramolecular steric strain and optimizing intermolecular interactions.

Piperidine Ring Conformation: The six-membered piperidine ring is not planar and typically adopts a stable chair conformation to minimize torsional and angular strain. nih.govacs.org However, other conformations, such as twist-boat or half-chair, have been observed in substituted piperidine derivatives, often depending on the nature and position of the substituents. researchgate.netnih.gov For a 2-substituted piperidine, the chair conformation is the most commonly reported. nih.gov The degree of puckering in the ring can be quantified using Cremer-Pople parameters. researchgate.net

Orientation of the Aryl Moiety: The 2-(3-Iodophenyl) substituent can be positioned in either an axial or equatorial orientation relative to the plane of the piperidine ring. For 2-substituted N-phenylpiperidines, the axial conformer is often modestly favored due to the minimization of pseudoallylic strain that arises from the partial double-bond character between the piperidine nitrogen and the phenyl ring. nih.gov In the absence of an N-substituent, steric factors generally favor the equatorial position for a bulky group like iodophenyl to avoid 1,3-diaxial interactions. The precise orientation is defined by the torsion angle between the C-C bond connecting the two rings and the bonds within the rings. For example, the C(aryl)-C(aryl)-C(piperidine)-N(piperidine) torsion angle provides information about the twist of the phenyl group relative to the piperidine attachment point. researchgate.net The final conformation observed in the crystal structure represents the lowest energy state, balancing both intramolecular and intermolecular energetic contributions. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(3-Iodophenyl)piperidine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimal geometry. nih.govrsc.org This process yields crucial information on bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include atomic charges and the molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the iodine atom and the nitrogen in the piperidine (B6355638) ring are expected to be key regions of interest.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylpiperidine Structure

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (phenyl) | ~1.39 | ~120 | ~0 |

| C-N (piperidine) | ~1.47 | ~110 | Varies |

| C-I | ~2.10 | N/A | Varies |

Note: This data is representative of typical phenylpiperidine structures and is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.govnrel.gov This is achieved by calculating the nuclear shielding tensors for the optimized molecular geometry. The predicted shifts are valuable for assigning signals in experimental NMR spectra.

Vibrational Spectroscopy: The harmonic vibrational frequencies can be calculated using DFT. researchgate.netmdpi.com These theoretical frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental data from Infrared (IR) and Raman spectroscopy to identify characteristic functional group vibrations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions. irjweb.com For this compound, the distribution of HOMO and LUMO densities would likely be concentrated on the iodophenyl ring and the piperidine nitrogen, respectively.

Table 2: Representative Chemical Reactivity Descriptors

| Descriptor | Symbol | Typical Value (eV) |

|---|---|---|

| HOMO Energy | E(HOMO) | -6.0 to -7.0 |

| LUMO Energy | E(LUMO) | -1.0 to -2.0 |

| HOMO-LUMO Gap | ΔE | 4.0 to 5.0 |

| Electronegativity | χ | 3.5 to 4.5 |

| Chemical Hardness | η | 2.0 to 2.5 |

Note: These values are illustrative and based on general findings for similar organic molecules. Precise values for this compound would require specific quantum chemical calculations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding ligand-protein interactions.

For this compound, molecular docking can be used to screen for potential protein targets. Given the structural similarity of the phenylpiperidine scaffold to known pharmacophores, likely targets include neurotransmitter transporters and receptors. Studies on similar piperidine derivatives have often focused on targets like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and sigma receptors (σ₁ and σ₂). nih.govnih.govnih.gov

Docking simulations place the ligand into the binding site of a protein and score the different binding poses. This process helps in elucidating the most probable binding mode of the compound. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (in this case, involving the iodine atom), which are crucial for stabilizing the ligand-protein complex. nih.gov

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. rjptonline.org This score, often expressed in units of energy (e.g., kcal/mol), provides a prediction of how strongly the ligand binds to the target. A lower (more negative) binding energy generally indicates a more favorable interaction.

Table 3: Illustrative Molecular Docking Results for a Phenylpiperidine Ligand with a Receptor

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Sigma-1 Receptor | -8.5 to -9.5 | Tyr103, Glu172, Asp188 |

| Dopamine Transporter | -7.0 to -8.0 | Asp79, Ser149, Phe326 |

Note: This table provides hypothetical data based on docking studies of similar compounds with known receptors. The actual binding energies and interacting residues for this compound would depend on the specific protein target and docking protocol used.

Virtual Screening Applications for Novel Ligand Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly categorized into structure-based and ligand-based approaches.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a target receptor is known, SBVS, primarily through molecular docking, is employed. This method predicts the preferred orientation of a ligand when bound to a target to form a stable complex. For targets known to interact with phenylpiperidine scaffolds, such as opioid, dopamine, or sigma receptors, docking can be used to screen vast compound libraries. painphysicianjournal.comtandfonline.com In a typical SBVS workflow, a library of compounds would be docked into the binding site of the target protein. The compounds are then ranked based on a scoring function that estimates the binding affinity. Hits from this initial screen can then be subjected to more rigorous computational analysis or experimental testing. For instance, a screening campaign for novel CB2 receptor ligands successfully used a workflow involving molecular docking to identify two novel antagonists from a library of nearly 7 million compounds. nih.gov

Ligand-Based Virtual Screening (LBVS): In the absence of a reliable 3D structure of the target, LBVS methods are utilized. These approaches rely on the knowledge of other molecules that bind to the target of interest. Techniques include pharmacophore modeling and quantitative structure-activity relationship (QSAR) models. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. Such a model could be built from a set of known active phenylpiperidine analogs and then used to screen databases for new molecules that fit the model. rsc.org

The application of these screening methods allows for the efficient identification of novel chemotypes that may possess desirable activity, providing a starting point for further optimization.

| Virtual Screening Technique | Description | Application Example for Piperidine Scaffolds |

| Structure-Based (SBVS) | Utilizes the 3D structure of the target protein to dock and score potential ligands. | Screening for novel µ-opioid receptor inhibitors by docking piperidine derivatives into the receptor's binding pocket. tandfonline.com |

| Ligand-Based (LBVS) | Uses information from known active ligands to identify new molecules with similar properties. | Developing a pharmacophore model from known CCR5 antagonists containing a piperidine core to find new potential inhibitors. tandfonline.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and dynamics of a ligand-receptor complex, which is not attainable from static docking poses. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a molecule like this compound, this involves determining the orientation of the iodophenyl group relative to the piperidine ring (axial vs. equatorial) and the puckering of the piperidine ring itself (e.g., chair, boat, twist-boat). rsc.org

MD simulations in an explicit solvent (e.g., water) can be used to explore the conformational landscape of the molecule in a solution environment, mimicking physiological conditions. By simulating the molecule's movement over nanoseconds to microseconds, researchers can determine the relative populations and stability of different conformers and the energy barriers for interconversion between them. Studies on substituted piperidines have shown that the conformational preferences can be significantly influenced by the nature and position of substituents, as well as by electrostatic interactions, particularly in protonated species. nih.gov For instance, molecular mechanics calculations have been used to predict the conformer energies of both free base and protonated 4-substituted piperidines, showing that electrostatic interactions are a primary cause of conformational changes upon protonation. nih.gov

While molecular docking provides a static snapshot of a ligand in a receptor's binding site, MD simulations can elucidate the entire binding or unbinding process and the dynamic interactions that stabilize the complex. researchgate.netelifesciences.org Starting from a docked pose, an MD simulation of the ligand-receptor complex within a simulated physiological environment (water, ions, and a lipid bilayer for membrane proteins) can reveal:

Key interacting residues: Identifying the specific amino acids that form stable hydrogen bonds, hydrophobic interactions, or other contacts with the ligand over time.

Stability of the binding pose: Assessing whether the initial docked pose is stable or if the ligand shifts to a different binding mode.

Conformational changes in the receptor: Observing how the binding of the ligand induces conformational changes in the receptor, which is the basis of receptor activation or inhibition.

Water molecule dynamics: Understanding the role of water molecules in mediating ligand-receptor interactions.

For example, MD simulations of opioid receptor complexes have revealed distinct binding modes for agonists and antagonists, highlighting different key interactions that lead to receptor activation or blockade. researchgate.net Similarly, simulations of ligands with the D2 dopamine receptor have been used to characterize interaction mechanisms. mdpi.com

Allosteric modulation occurs when a ligand binds to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site, modifying the receptor's response to the endogenous ligand. MD simulations are particularly valuable for studying allosteric modulation by revealing how the binding of an allosteric modulator at one site can induce conformational changes that propagate through the protein structure to affect the orthosteric site's affinity or efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. openbioinformaticsjournal.com The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its activity.

To develop a QSAR model, a dataset of compounds with known activities is required. For each compound, a set of numerical descriptors is calculated to represent its structural features. These descriptors can range from simple properties like molecular weight and logP to more complex 3D descriptors derived from the molecule's conformation. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. tandfonline.comnih.gov

A robust QSAR model must be validated to ensure its predictive power. This is typically done by dividing the initial dataset into a training set (to build the model) and a test set (to evaluate its predictive ability on compounds not used in model development). nih.gov

Numerous QSAR studies have been conducted on various classes of piperidine derivatives. For example, predictive QSAR models have been developed for piperidine derivatives as CCR5 antagonists and for their cardiotoxicity. tandfonline.commdpi.com These models help to identify the key molecular features that contribute to the desired activity and can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis and testing efforts.

Key Parameters in QSAR Models for Piperidine Derivatives:

| Descriptor Type | Description | Relevance to Activity |

| Topological | Describes the connectivity and branching of the molecule. | Can relate to the overall size and shape of the ligand, influencing its fit in a binding pocket. |

| Physicochemical | Includes properties like logP (hydrophobicity) and molar refractivity. | Hydrophobicity is often crucial for membrane permeability and interaction with hydrophobic pockets in receptors. |

| Electronic | Describes the electronic properties, such as partial charges and dipole moment. | Important for electrostatic interactions, such as hydrogen bonds and salt bridges with the receptor. |

| 3D/Steric | Relates to the three-dimensional shape and volume of the molecule. | Directly impacts the steric complementarity between the ligand and the receptor binding site. |

By leveraging these computational techniques, researchers can gain a comprehensive understanding of the structure-activity relationships of phenylpiperidine compounds, facilitating the discovery and optimization of new drug candidates.

Structure Activity Relationship Sar and Mechanistic Investigations in Vitro

Design Principles for Modulating Biological Activity through Structural Modifications on the 2-(3-Iodophenyl)piperidine Scaffold

The this compound scaffold serves as a foundational structure for developing ligands targeting various receptors. The biological activity and selectivity of these compounds can be significantly modulated through systematic structural modifications. Key design principles revolve around substitutions on both the phenyl ring and the piperidine (B6355638) moiety, as well as alterations to the linker connecting them in more complex derivatives.

One of the critical structural elements for activity at certain receptors, such as the sigma-1 (σ1) receptor, is the piperidine ring itself. polimi.itnih.gov Comparative studies have shown that replacing the piperidine ring with a piperazine (B1678402) moiety can dramatically alter binding affinity. For instance, in a series of histamine H3 and sigma receptor ligands, the piperidine-containing compound showed a significantly higher affinity for the σ1 receptor compared to its piperazine counterpart. polimi.it The protonated form of the piperidine ring is thought to engage in a crucial salt bridge interaction with key amino acid residues, such as Glu172, in the σ1 receptor binding pocket, which is a significant factor in its high biological activity. nih.gov

Modifications to the piperidine ring, such as the addition of substituents, also play a role in optimizing receptor interaction. For example, a 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ1 subtype. uniba.it Furthermore, the stereochemistry and substitution position on the piperidine ring are decisive for the potency of these derivatives as demonstrated in the development of HIV-1 protease inhibitors based on a piperidine scaffold. nih.gov

Substitutions on the phenyl ring are another key aspect of the structure-activity relationship. The position and nature of the halogen substituent on the phenyl ring influence the affinity for targets like the vesicular acetylcholine (B1216132) transporter (VAChT). Studies on N-(halophenyl)trozamicol analogues, which share a similar structural motif, revealed that compounds with a bromine or iodine at the meta-position (position 3) of the phenyl ring, as in this compound, displayed the highest affinity for the VAChT in vitro. nih.gov In contrast, para-substituted compounds showed the lowest affinity for this transporter. nih.gov

For other targets, such as the cannabinoid receptor 2 (CB2), substitutions at the 2- and 4-positions of a phenyl ring attached to a core scaffold were found to be important for the desired activity. unife.it While not directly on the this compound core, this highlights the general principle that the substitution pattern on the aromatic ring is a key determinant of biological activity.

In Vitro Receptor Binding Affinity and Selectivity Profiling

Derivatives of the piperidine scaffold have been extensively studied for their interaction with sigma receptors. The piperidine moiety is considered an influential structural element for activity at the σ1 receptor. polimi.itnih.gov Many compounds containing a piperidine ring exhibit a higher affinity for the σ1 receptor compared to the σ2 receptor. polimi.itnih.gov

In studies of dual histamine H3 and sigma-1 receptor ligands, compounds with a piperidine core demonstrated high affinity for the σ1 receptor. polimi.itnih.gov For example, a compound with a piperidine moiety showed a Ki value of 3.64 nM for the σ1 receptor, whereas its piperazine analog had a much lower affinity with a Ki of 1531 nM. polimi.it This underscores the importance of the piperidine ring for σ1 receptor binding. Another piperidine derivative in the same series also showed a high binding preference for the σ1 receptor with a Ki value of 4.41 nM. nih.gov

The affinity of piperidine-based ligands for the σ1 receptor can be in the low nanomolar range, comparable to reference compounds like haloperidol. For instance, a novel piperidine/piperazine-based compound was discovered with a high affinity for the σ1 receptor, showing a Ki value of 3.2 nM, which is similar to haloperidol's Ki of 2.5 nM. rsc.org

The table below summarizes the in vitro binding affinities of selected piperidine derivatives for the sigma-1 receptor from various studies.

| Compound | Description | σ1 Receptor Ki (nM) |

| Compound 5 | Piperidine derivative | 3.64 polimi.it |

| Compound 11 | Piperidine derivative | 4.41 nih.gov |

| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 rsc.org |

| Haloperidol | Reference compound | 2.5 rsc.org |

These data highlight that the 2-phenylpiperidine (B1215205) scaffold, a core component of this compound, is a key pharmacophore for achieving high-affinity binding to the sigma-1 receptor.

The this compound structure is closely related to vesamicol (B58441) and its analogs, which are known to interact with the vesicular acetylcholine transporter (VAChT), also referred to as the vesamicol receptor. nih.govumich.edu The VAChT is a crucial protein in cholinergic nerve terminals responsible for the uptake of acetylcholine into synaptic vesicles. umich.edunih.gov

Studies on N-(halophenyl)trozamicol analogues, which feature a phenyl-piperidine-like core, have shown that the position of the halogen on the phenyl ring is critical for binding affinity to the VAChT. Specifically, N-(3-iodophenyl)trozamicol displayed a high affinity for the VAChT in vitro. nih.gov This suggests that the 3-iodo-phenyl moiety is a favorable substitution pattern for targeting this receptor. In comparative studies, the meta-substituted bromo and iodo analogs had the highest affinity, while the para-substituted analog had the lowest. nih.gov

Vesamicol itself binds to a site on the VAChT that is noncompetitive with acetylcholine. umich.edu The affinity of vesamicol for the VAChT can vary, with Kd values reported to be around 11–36 nM in the rat brain. umich.edu High-affinity analogs have been developed, such as aminobenzovesamicol (ABV), which has a Kd of 6.5 pM. umich.edu

While specific binding data for this compound at the vesamicol receptor is not detailed in the provided search results, the high affinity of the structurally similar N-(3-iodophenyl)trozamicol strongly suggests that the 3-iodophenylpiperidine scaffold is a promising candidate for interaction with the VAChT. nih.gov

The piperidine scaffold has been identified as a basis for the development of potent agonists for the Cannabinoid Receptor 2 (CB2). nih.gov Through optimization of a piperidine-based series of compounds, researchers have identified several potent CB2 agonists with good selectivity over the Cannabinoid Receptor 1 (CB1) and favorable drug-like properties. nih.gov

Structure-activity relationship studies on a series of N-arylpiperidine oxadiazoles led to the identification of compounds with improved stability and comparable potency and selectivity for the CB2 receptor. unife.it For example, a conformationally constrained analog containing an N-arylpiperidine oxadiazole scaffold showed an EC50 of 80 nM and an Emax of 101% in a functional assay, indicating it is a full agonist at the CB2 receptor. unife.it

While the provided information does not directly test this compound for CB2 agonism, it establishes that the broader class of substituted phenyl-piperidine derivatives are a viable scaffold for designing potent and selective CB2 receptor agonists. unife.itnih.gov Further studies would be needed to determine the specific activity of this compound at this receptor.

In Vitro Functional Assays and Pharmacological Mechanism Elucidation

The functional activity of compounds with a 2-phenylpiperidine scaffold has been characterized in vitro to determine whether they act as agonists or antagonists at their respective receptors.

For the sigma-1 receptor, a functional assay revealed that a potent piperidine/piperazine-based compound with high affinity for the σ1 receptor (Ki = 3.2 nM) acted as a σ1 receptor agonist. rsc.org In another study, two piperidine derivatives that showed high affinity for both the histamine H3 receptor and the sigma-1 receptor were found to be antagonists at both receptors. polimi.it Specifically, the antagonistic properties of one of these compounds at the human H3 receptor were confirmed with a Kb value of 18.84 nM, and the other was also tested and confirmed as an antagonist. nih.gov

In the context of the CB2 receptor, a novel class of potent agonists was developed based on a piperidine scaffold. nih.gov One N-arylpiperidine oxadiazole derivative was characterized as a selective CB2 full agonist, with an EC50 of 80 nM and an Emax of 101%. unife.it

The characterization of a molecule as an agonist or antagonist is crucial as it defines its biological response. An agonist binds to a receptor and produces a biological response, while an antagonist binds to the receptor but lacks inherent biological activity, thereby blocking the action of an agonist. domaintherapeutics.ca Functional assays, such as calcium flux assays or G-protein activation assays, are used to determine the intrinsic activity of a ligand and classify it as a full agonist, partial agonist, inverse agonist, or antagonist. nih.govdomaintherapeutics.ca

The table below provides a summary of the functional characterization of selected piperidine derivatives at different receptors.

| Compound | Receptor Target | Functional Activity | Assay Details |

| Compound 1 | Sigma-1 | Agonist | Functional assay rsc.org |

| Compound 5 | Sigma-1 & Histamine H3 | Antagonist | Intrinsic activity tested polimi.itnih.gov |

| Compound 11 | Sigma-1 & Histamine H3 | Antagonist | Intrinsic activity tested (hH3R Kb = 11.38 nM) nih.gov |

| N-arylpiperidine oxadiazole derivative | CB2 | Full Agonist | EC50 = 80 nM, Emax = 101% unife.it |

Enzyme Inhibition Kinetics

The inhibitory potential of a compound like this compound against a specific enzyme target is typically characterized by its inhibition constant (Kᵢ), which quantifies the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a more potent inhibitor. The mechanism of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, is determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

For a hypothetical scenario where this compound inhibits an enzyme, a kinetic study would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data would then be plotted using methods such as the Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition and calculate the Kᵢ value.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | Inhibitor | Inhibition Type | Kᵢ (nM) |

|---|---|---|---|

| Hypothetical Kinase A | This compound | Competitive | Data not available |

This table is for illustrative purposes only, as no specific experimental data for this compound was found.

Analysis of Halogen Bonding and Other Non-Covalent Interactions in Ligand-Target Recognition

The iodine atom on the phenyl ring of this compound is a key feature that can significantly influence its binding to a biological target through a specific type of non-covalent interaction known as halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom in a protein.

The strength and directionality of halogen bonds make them a valuable tool in rational drug design. The iodine atom, being a large and polarizable halogen, is a particularly effective halogen bond donor. In the context of this compound, the iodine atom could form a halogen bond with a backbone carbonyl oxygen or the side chain of an amino acid residue (e.g., serine, threonine, aspartate, glutamate, or histidine) within the active site of a target protein.

Other non-covalent interactions that would likely contribute to the binding of this compound include:

Hydrogen Bonding: The piperidine ring contains a secondary amine that can act as a hydrogen bond donor, and the nitrogen atom itself can be a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl and piperidine rings provide hydrophobic surfaces that can interact with nonpolar residues in the binding pocket.

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: If the piperidine nitrogen is protonated, it could form a cation-π interaction with an aromatic side chain.

A comprehensive analysis of these interactions would typically involve high-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy of the ligand-target complex, complemented by computational methods like molecular docking and molecular dynamics simulations. These techniques would provide precise information on the binding pose of the molecule and the specific atomic contacts it makes with the protein.

Table 2: Potential Non-Covalent Interactions of this compound in a Hypothetical Protein Binding Site

| Interaction Type | Potential Donor/Acceptor on Ligand | Potential Interacting Residues in Target |

|---|---|---|

| Halogen Bond | Iodine atom (σ-hole) | Carbonyl oxygen, Ser, Thr, Asp, Glu, His |

| Hydrogen Bond | Piperidine N-H (donor) | Asp, Glu, backbone carbonyl |

| Hydrogen Bond | Piperidine N (acceptor) | Ser, Thr, Asn, Gln |

| Hydrophobic | Phenyl ring, Piperidine ring | Ala, Val, Leu, Ile, Phe, Trp |

| π-π Stacking | Phenyl ring | Phe, Tyr, Trp |

This table represents a theoretical analysis of potential interactions, as no specific structural data for a this compound-protein complex was found.

Applications As Chemical Probes and Building Blocks

2-(3-Iodophenyl)piperidine as a Chemical Probe for Exploring Biological Pathways

While this compound itself is not typically used directly as a chemical probe, its core structure is integral to the design of potent and selective ligands for various biological targets. Its derivatives have been instrumental in probing the function and distribution of key proteins in the central nervous system. For instance, analogues incorporating the this compound moiety have been developed as high-affinity ligands for the vesicular acetylcholine (B1216132) transporter (VAChT) and sigma receptors. nih.gov These probes, particularly when radiolabeled, allow researchers to investigate biological pathways non-invasively, providing insights into cholinergic neurotransmission and the roles of sigma receptors in neurological processes. The iodophenyl group is particularly advantageous, as it provides a site for radioiodination, a common strategy for creating imaging agents.

Radioligand Development and Characterization for Molecular Imaging

The development of radioligands from the this compound scaffold has significantly advanced the field of molecular neuroimaging. These specialized molecules bind to specific receptors, transporters, or enzymes in the brain, and the attached radionuclide allows for their detection using non-invasive imaging techniques.

The iodine atom on the phenyl ring of this compound is a key feature for radiolabeling. This allows for the incorporation of iodine radioisotopes, such as Iodine-123 for SPECT or Iodine-124 for PET, to create imaging agents. nih.gov SPECT and PET are highly sensitive imaging modalities that can map the distribution and density of biological targets in living subjects. nih.govfrontiersin.org

The synthesis of these radioiodinated analogues often involves a late-stage introduction of the radioisotope to maximize efficiency due to the short half-lives of many radionuclides. frontiersin.org A common and effective method is electrophilic radioiodination via an iododestannylation reaction. nih.govnih.gov This process typically involves synthesizing a precursor molecule where the iodine atom is replaced by a trialkyltin group (e.g., tributyltin). This stannylated precursor can then be reacted with a source of radioactive iodide in the presence of a mild oxidizing agent to efficiently yield the desired radioiodinated compound with high specific activity. nih.govnih.gov This strategy has been successfully employed to create radiotracers for imaging sigma receptors and the vesamicol (B58441) receptor, which is associated with the VAChT. nih.govnih.gov

For example, the (-)-enantiomer of radioiodinated 2-[4-(3-iodophenyl) piperidino] cyclohexanol, known as (-)-[¹²⁵I]-m-iodovesamicol, was synthesized to serve as a potential radioligand for mapping presynaptic cholinergic neurons using SPECT. nih.gov

Before a newly synthesized radioligand can be used for in vivo imaging, its binding characteristics must be thoroughly evaluated in vitro. These studies are crucial for determining the ligand's affinity for its target and its specificity relative to other potential binding sites. Radioligand binding assays are performed using tissue homogenates (e.g., from rat brains) or cell lines expressing the target receptor. sigmaaldrich.com

Key parameters determined from these studies include:

Dissociation Constant (Kd): This value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.

Maximum Binding Capacity (Bmax): This represents the total concentration of receptors in the tissue sample, often expressed as femtomoles per milligram of protein (fmol/mg).

Inhibitory Constant (Ki) or IC50: In competition assays, a non-radioactive compound is used to displace the radioligand from its binding site. The IC50 is the concentration of the competitor that displaces 50% of the radioligand. This value can be used to calculate the Ki, which reflects the competitor's affinity for the receptor.

Studies on derivatives of this compound have demonstrated their utility in these assays. For example, the vesamicol analogue 3'-IBVM showed subnanomolar affinity for the VAChT in binding experiments. nih.gov Similarly, radioiodinated piperazine (B1678402) analogues have been characterized, showing high affinity for sigma receptors. nih.gov

Table 1: In Vitro Binding Characteristics of Selected Radioiodinated Ligands

| Radioligand | Target Receptor | Affinity (Kd / IC50) | Receptor Density (Bmax) |

| (+/-)-3'-IBVM | Vesicular Acetylcholine Transporter (VAChT) | Subnanomolar | Not Reported |

| [¹²⁵I] 4a (ortho-iodo piperazine analogue) | Sigma Receptor | Kd = 1.86 ± 0.34 nM | 205 ± 28.9 fmol/mg protein |

| [¹²⁵I] 4b (meta-iodo piperazine analogue) | Sigma Receptor | Kd = 3.30 ± 0.51 nM | 231.5 ± 13.8 fmol/mg protein |

| (-)-[¹²⁵I]m-iodovesamicol | Vesamicol Receptor | Very High Affinity (Qualitative) | Not Reported |

An ideal radioligand for molecular imaging must exhibit high selectivity, meaning it binds strongly to its intended target with minimal binding to other receptors or proteins (off-target binding). nih.gov Poor selectivity can lead to a misleading signal in an image, where the radioactivity detected may not accurately represent the density of the target of interest.

Derivatives of this compound have been evaluated for their selectivity. In one study, the vesamicol analogue 3'-IBVM displayed a promising 100-fold selectivity for the VAChT over sigma-1 and sigma-2 receptors in in vitro binding assays. nih.gov However, subsequent in vivo studies in rats revealed that the radiotracer's binding was significantly reduced when co-injected with haloperidol, a known sigma ligand. nih.gov This suggests that while the ligand was selective in vitro, it still bound to both VAChT and sigma receptors in vivo, highlighting the challenge of translating in vitro results to a complex biological system.

In contrast, studies with (-)-[¹²⁵I]m-iodovesamicol demonstrated very high binding affinity for the vesamicol receptor and very low affinity for other receptors in in vivo blocking and displacement experiments, indicating excellent target specificity. nih.gov These examples underscore the critical importance of rigorous evaluation to ensure a radioligand's signal is specific to its intended target.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Beyond its use in radioligands, the this compound scaffold is a valuable chiral building block in synthetic organic chemistry. The piperidine (B6355638) ring is a "privileged scaffold," a structural motif frequently found in pharmaceutically active compounds and natural products, including many alkaloids. snnu.edu.cnportico.org The synthesis of enantiomerically pure piperidines is therefore a significant goal in drug discovery. snnu.edu.cnrsc.org

The this compound structure offers several advantages for synthetic chemists:

Stereocontrol: As a chiral molecule, it can be used to introduce a specific stereocenter into a larger, more complex molecule. Using an enantiomerically pure starting material can obviate the need for difficult chiral separations or asymmetric synthesis steps later in the synthetic route. umich.eduacs.orgnih.govelsevierpure.com

Structural Rigidity: The piperidine ring provides a defined three-dimensional structure that can be used to orient other functional groups in a specific spatial arrangement.

Functional Handle: The iodine atom on the phenyl ring serves as a versatile functional handle. It can readily participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the straightforward elaboration of the molecule.

Modern synthetic methods continue to be developed to provide efficient access to a wide variety of enantioenriched substituted piperidines, underscoring the importance of these structures as foundational elements for building the next generation of therapeutic agents. snnu.edu.cn

Emerging Trends and Future Research Perspectives

Development of Novel Synthetic Strategies for Advanced 2-(3-Iodophenyl)piperidine Analogues

The synthesis of structurally diverse and complex analogues of this compound is crucial for exploring its full therapeutic potential. Modern synthetic organic chemistry offers a plethora of innovative strategies to achieve this, moving beyond traditional methods towards more efficient, stereoselective, and versatile approaches.

Recent advancements in catalysis provide powerful tools for the synthesis of substituted piperidines. The use of various catalysts, including tartaric acid, gold, rhodium, palladium, copper, and even nanomagnetite, has enabled the development of novel synthetic routes. researchgate.net These catalytic systems can facilitate reactions under milder conditions and with greater control over the final product's stereochemistry. For instance, stereoselective synthesis is of paramount importance as the three-dimensional arrangement of atoms in a molecule can significantly impact its biological activity. Techniques that allow for the selective formation of one enantiomer or diastereomer over others are highly sought after.

Multicomponent reactions (MCRs) are another emerging area that holds great promise for the synthesis of advanced this compound analogues. MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical and efficient manner. This approach allows for the rapid generation of libraries of diverse compounds for biological screening.

Furthermore, the functionalization of a pre-existing piperidine (B6355638) ring is a valuable strategy for creating novel derivatives. This can involve the introduction of new substituents or the modification of existing ones to fine-tune the pharmacological properties of the molecule. The development of methods for the site-selective and stereoselective functionalization of the piperidine core is an active area of research.

| Synthetic Strategy | Description | Potential Application for this compound Analogues |

| Catalytic Synthesis | Employs catalysts (e.g., transition metals, organocatalysts) to facilitate the formation of the piperidine ring or the introduction of substituents. | Enables stereoselective synthesis and the formation of complex structures under mild conditions. |

| Multicomponent Reactions | Combines three or more reactants in a single step to generate complex molecules. | Allows for the rapid and efficient creation of diverse libraries of analogues for screening. |

| Stereoselective Synthesis | Methods that control the three-dimensional arrangement of atoms, leading to the formation of specific stereoisomers. | Crucial for optimizing biological activity and reducing off-target effects. |

| Piperidine Ring Functionalization | Modification of a pre-existing piperidine scaffold to introduce new functional groups. | Provides a means to fine-tune the physicochemical and pharmacological properties of the lead compound. |

Integration of Advanced Computational Methodologies in Ligand Design and Optimization

The design and optimization of this compound-based ligands are increasingly benefiting from the integration of advanced computational methodologies. These in silico techniques provide valuable insights into the interactions between a ligand and its biological target, thereby guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that contribute to activity, QSAR can be used to predict the potency of novel, unsynthesized analogues of this compound, thus prioritizing synthetic efforts.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This technique allows researchers to visualize the binding mode of this compound derivatives at the atomic level, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for designing modifications to the ligand that can enhance its binding affinity and selectivity.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. MD simulations model the movement of atoms in the system over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. This can help in understanding the mechanism of action and in optimizing the kinetic and thermodynamic properties of the ligand.

| Computational Method | Description | Application in this compound Ligand Design |

| QSAR | Establishes a correlation between the chemical structure and biological activity of a series of compounds. | Predicts the activity of new analogues and identifies key structural features for potency. |

| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | Visualizes binding modes and guides the design of modifications to improve affinity and selectivity. |

| Molecular Dynamics | Simulates the movement of atoms in a ligand-protein complex over time. | Assesses the stability of the complex and provides insights into the dynamic nature of the interaction. |

Expansion of Target Profiles and Mechanism-Based Discoveries for the this compound Scaffold